1-ethyl-7-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one
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Overview
Description
1-ethyl-7-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core, an azetidine ring, and a thiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
1-ethyl-7-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-7-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction involving 2-aminonicotinic acid and an appropriate aldehyde under acidic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction using a suitable azetidine precursor and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Thiazole Moiety: The thiazole ring can be attached through a nucleophilic substitution reaction, where a thiazole derivative reacts with the azetidine intermediate.
Final Coupling and Functionalization: The final step involves coupling the thiazole-azetidine intermediate with the naphthyridine core, followed by functionalization to introduce the ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-ethyl-7-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-ethyl-7-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include inhibition of DNA synthesis, disruption of cell membrane integrity, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-7-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one: can be compared with other naphthyridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds
Properties
IUPAC Name |
1-ethyl-7-methyl-3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-3-21-10-14(15(23)13-5-4-11(2)20-16(13)21)17(24)22-8-12(9-22)25-18-19-6-7-26-18/h4-7,10,12H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCSNCVLOSNTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CC(C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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